molecular formula C17H13Cl2N3O B11484417 1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B11484417
M. Wt: 346.2 g/mol
InChI Key: ROHPPDDRAVTAMG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. Graphene oxide nanosheets have been found to be effective catalysts for this reaction, facilitating the formation of the quinazoline core in an aqueous medium at room temperature . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic route. The use of graphene oxide nanosheets as catalysts ensures high yields and purity of the final product. Additionally, the catalyst can be easily recovered and reused, reducing the overall production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazolin-4(3H)-ones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one stands out due to its unique structure, which combines the quinazoline core with an imidazo ring. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C17H13Cl2N3O/c18-13-6-5-11(9-14(13)19)10-21-7-8-22-16(23)12-3-1-2-4-15(12)20-17(21)22/h1-6,9H,7-8,10H2

InChI Key

ROHPPDDRAVTAMG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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